molecular formula C14H16Cl2N4O3S B6988792 N-[3,5-dichloro-4-[(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide

N-[3,5-dichloro-4-[(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide

Cat. No.: B6988792
M. Wt: 391.3 g/mol
InChI Key: AMBDAGAITAVGQR-UHFFFAOYSA-N
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Description

N-[3,5-dichloro-4-[(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, an imidazole ring, and a sulfonylamino linkage

Properties

IUPAC Name

N-[3,5-dichloro-4-[(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4O3S/c1-4-20-7-13(17-8(20)2)24(22,23)19-14-11(15)5-10(6-12(14)16)18-9(3)21/h5-7,19H,4H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBDAGAITAVGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)NC2=C(C=C(C=C2Cl)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dichloro-4-[(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.

    Sulfonylation: The sulfonyl group is introduced by reacting the imidazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Acetylation: Finally, the acetyl group is introduced through a reaction with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or sulfonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under basic conditions or with the aid of catalysts.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced sulfonyl or nitro derivatives.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, N-[3,5-dichloro-4-[(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in the study of biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[3,5-dichloro-4-[(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-dichloro-4-[(1-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide
  • N-[3,5-dichloro-4-[(1-ethylimidazol-4-yl)sulfonylamino]phenyl]acetamide
  • N-[3,5-dichloro-4-[(1-ethyl-2-methylimidazol-5-yl)sulfonylamino]phenyl]acetamide

Uniqueness

N-[3,5-dichloro-4-[(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with biological targets. The presence of both the dichloro and sulfonylamino groups provides a distinctive combination of electronic and steric effects, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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